molecular formula C20H14N2O4 B5827582 N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 5840-02-8

N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B5827582
CAS No.: 5840-02-8
M. Wt: 346.3 g/mol
InChI Key: HUIDAGLWRCAAQS-UHFFFAOYSA-N
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Description

N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves the reaction of furan derivatives with benzofuran derivatives under specific conditions. One common method involves the use of furfurylamine and benzofuran-2-carboxylic acid as starting materials. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various types of chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction may yield various alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-(FURAN-2-AMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-[4-(furan-2-carbonylamino)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-19(17-6-3-11-25-17)21-14-7-9-15(10-8-14)22-20(24)18-12-13-4-1-2-5-16(13)26-18/h1-12H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIDAGLWRCAAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358063
Record name N-{4-[(Furan-2-carbonyl)amino]phenyl}-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5840-02-8
Record name N-{4-[(Furan-2-carbonyl)amino]phenyl}-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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